molecular formula C15H18N4O4 B15285220 2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid

2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid

Cat. No.: B15285220
M. Wt: 318.33 g/mol
InChI Key: JVTHMUDOKPQBOT-UHFFFAOYSA-N
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Description

2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid is a synthetic organic compound with the molecular formula C15H18N4O4 and a molecular weight of 318.33 g/mol . This reagent is built around a central tryptophan moiety, an essential amino acid, which is coupled to a diglycine backbone . The presence of the indole ring system from tryptophan is a key structural feature, as this heterocycle is known to be a critical pharmacophore in medicinal chemistry and is often investigated for its potential role in biological interactions. Research into related indole-containing compounds and iodine complexes has shown promise in areas such as antimicrobial activity against antibiotic-resistant bacterial strains, antiviral effects, and studies with low cytotoxicity profiles . Similarly, other indol-3-yl acetic acid derivatives are subjects of research for predicting anti-inflammatory activity through computational methods like molecular docking with enzymes such as cyclooxygenases . As a multifunctional molecule, this compound may be of interest for various research applications. These include serving as a building block (synthon) in organic synthesis, a precursor for the development of more complex peptide-like structures, or a candidate for in silico and in vitro bioactivity screening studies. The structure suggests potential for use in creating novel metal complexes for materials science or as a standard in analytical chemistry. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-11(15(23)19-7-13(20)18-8-14(21)22)5-9-6-17-12-4-2-1-3-10(9)12/h1-4,6,11,17H,5,7-8,16H2,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTHMUDOKPQBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TRP-GLY-GLY-OH typically involves the stepwise coupling of amino acids using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, tryptophan, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the second glycine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of H-TRP-GLY-GLY-OH may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

H-TRP-GLY-GLY-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of H-TRP-GLY-GLY-OH involves its interaction with specific molecular targets and pathways. The peptide can undergo oxidation reactions mediated by radicals, leading to the formation of radical cations and deprotonated forms. These intermediates can further react with other biomolecules, influencing various biological processes . The peptide’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key features of the target compound with structural analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features Reference
Target Compound C₁₅H₁₇N₅O₅ 347.34 Soluble in DMSO, aqueous (pH 7) Tryptophan core + two glycine residues
H-Trp-Gly-OH (Dipeptide) C₁₃H₁₅N₃O₃ 261.27 Water-soluble Tryptophan + single glycine
2-[(2-Aminoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid C₁₄H₁₆N₄O₄ 320.31 Moderate in water Tryptophan + glycine, alternate linkage
(S)-2-(2-(Carboxymethyl-(2-(1H-indol-3-yl)-ethyl)-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester C₂₂H₂₅N₇O₅ 491.48 Organic solvents Indole + imidazole + methyl ester
Indole-3-acetic acid (IAA) C₁₀H₉NO₂ 175.19 Water-soluble Simple auxin with indole and carboxylic acid

Key Observations :

  • The additional glycine residue in the target compound increases hydrophilicity compared to H-Trp-Gly-OH but reduces solubility relative to simpler indole derivatives like IAA .
  • The imidazole-containing analog (Table 1, Row 4) exhibits higher molecular weight and lipophilicity, favoring interactions with metal ions or histidine-rich enzymes .

Research Findings :

  • Target Compound vs. IAA : The tripeptide’s indole moiety allows partial recognition by GH3-1, but its peptide backbone reduces conjugation efficiency compared to IAA. This suggests intermediate auxin activity .
  • Comparison with NAA/BTOA : Unlike NAA and BTOA (poor GH3-1 substrates), the target compound’s partial enzyme affinity may limit its persistence in plant tissues, reducing practical auxin effects .
  • Dipeptide (H-Trp-Gly-OH) : Lacking the terminal glycine, this analog shows higher protease resistance, making it more suitable for peptide-based therapeutics .

Biological Activity

2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid, a complex organic compound, has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular weight of approximately 261.28 g/mol. Its structure includes multiple amino and indole groups, which contribute to its biological functions. The InChI key for this compound is UYKREHOKELZSPB-UHFFFAOYSA-N, indicating its unique chemical identity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological pathways:

  • Indole Derivatives : The compound is related to indole-3-acetic acid (IAA), a well-known plant hormone that regulates growth and development. Research indicates that IAA influences cellular processes through gene expression modulation and signal transduction pathways .
  • Amino Acid Metabolism : As an amino acid derivative, it may play a role in amino acid metabolism, potentially influencing neurotransmitter synthesis and modulation .

Study 1: Indole-3-Acetic Acid Biosynthesis

A study focused on the biosynthesis of IAA highlighted the role of tryptophan as a precursor for IAA production in plants. The study utilized genomic analyses to demonstrate how certain microbes synthesize IAA using the indole-3-pyruvate pathway, suggesting that compounds like this compound could influence similar biochemical pathways .

Study 2: D-Amino Acids in Biological Systems

Research on D-amino acids indicates their widespread presence in organisms and their essential roles in biological processes. The study found that D-serine, a D-amino acid, acts as a neuromodulator in the central nervous system, suggesting that compounds with similar structural features could have implications in neurobiology .

Biological Activity Table

Activity Description References
Plant Growth RegulationAnalogous to IAA, influencing plant growth and development through hormonal pathways.
Neurotransmitter ModulationPotential effects on neurotransmitter synthesis and activity due to amino acid structure.
Microbial InteractionsMay affect microbial synthesis of plant hormones or other metabolites in symbiotic relationships.

Q & A

Q. What are the key challenges in synthesizing 2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid, and how can they be methodologically addressed?

The synthesis of this compound involves coupling amino acid derivatives with indole-containing intermediates. Key challenges include:

  • Protecting Group Strategy : The indole NH and primary amine groups require protection (e.g., Boc or Fmoc) to prevent side reactions during peptide bond formation .
  • Coupling Efficiency : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation, monitored by TLC or LC-MS .
  • Purification : Reverse-phase HPLC or column chromatography is essential due to polar byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • NMR Spectroscopy : 1H/13C NMR confirms backbone connectivity and indole ring presence. Key signals include aromatic protons (δ 7.0–7.5 ppm) and glycine methylene protons (δ 3.8–4.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for structurally similar indole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~347.3 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Receptor Binding Assays : Screen for interactions with serotonin receptors (5-HT) due to the indole moiety’s similarity to tryptophan derivatives .
  • Enzyme Inhibition Studies : Test against tryptophan hydroxylase or indoleamine 2,3-dioxygenase using fluorometric or colorimetric substrates .
  • Cellular Uptake : Radiolabel the compound (e.g., 14C) to track permeability in Caco-2 cell monolayers .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with improved target specificity?

  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify regions for substitution (e.g., indole C5/C6 positions) .
  • Molecular Dynamics (MD) : Simulate binding to 5-HT receptors to predict affinity changes upon modifying the glycine spacer .
  • QSAR Analysis : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with experimental IC50 values to prioritize analogs .

Q. How should contradictory data in biological activity studies be resolved?

  • Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize false positives .
  • Impurity Analysis : Use LC-MS to detect trace synthetic byproducts (e.g., deprotected intermediates) that may interfere with activity .
  • Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for studying the compound’s pharmacokinetics in preclinical models?

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify degradation via LC-MS/MS .
  • Tissue Distribution : Use whole-body autoradiography in rodents after administering a radiolabeled version .
  • CYP450 Inhibition : Screen against major isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can crystallographic data inform formulation strategies for enhanced solubility?

  • Polymorph Screening : Identify crystalline forms with higher aqueous solubility using solvent-drop grinding .
  • Co-Crystallization : Co-formulate with cyclodextrins or carboxylic acids to improve dissolution rates, as seen in similar indole derivatives .

Methodological Notes

  • Contradictory Evidence : While some studies emphasize indole’s role in receptor binding , others highlight solubility limitations ; iterative design balancing both factors is critical.

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